molecular formula C5H7N3 B105623 2,3-Diaminopyridine CAS No. 452-58-4

2,3-Diaminopyridine

Cat. No.: B105623
CAS No.: 452-58-4
M. Wt: 109.13 g/mol
InChI Key: ZZYXNRREDYWPLN-UHFFFAOYSA-N
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Description

2,3-Diaminopyridine (2,3-DAP) is a heterocyclic aromatic compound featuring two amino groups at the 2- and 3-positions of the pyridine ring. It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, coordination complexes, and heterocyclic systems like imidazopyridazines and pyranopterins . Its synthesis typically involves bromination and nitration of 2-aminopyridine, achieving yields of 78–86% . The compound’s reactivity and biological activity are influenced by the spatial arrangement of its amino groups, making it distinct from structural isomers such as 3,4-diaminopyridine (3,4-DAP) and 2,6-diaminopyridine (2,6-DAP).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically follows the reduction of 2,3-dinitropyridine or 2-amino-3-nitropyridine due to the efficiency and cost-effectiveness of these methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound itself is often synthesized through reduction reactions.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon, iron, and stannous chloride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2,3-DAP serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated potential in treating numerous health conditions, particularly in the realm of neurodegenerative diseases and cancer.

Neurodegenerative Diseases

Recent studies have highlighted the potential of 2,3-DAP in drug repurposing for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to chelate metals may mitigate the harmful effects of metal dyshomeostasis associated with these diseases .

Case Study: Copper(II)-Chelating Properties

  • Objective : Investigate the neuroprotective effects of copper(II)-chelating drugs.
  • Findings : 2,3-DAP exhibited significant neuroprotective properties by stabilizing copper homeostasis, thereby reducing oxidative stress .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have synthesized platinum complexes incorporating 2,3-DAP, which showed promising activity against ovarian cancer cell lines.

Case Study: Platinum Complexes

  • Objective : Evaluate the efficacy of cis-platin-like complexes with 2,3-DAP.
  • Results : These complexes formed DNA adducts similar to cisplatin but with varying degrees of activity against different cancer cell lines .

Synthesis of Novel Compounds

The versatility of 2,3-DAP allows for the synthesis of various derivatives that enhance its biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of 2,3-DAP derivatives. These studies focus on modifying side chains to improve potency and selectivity.

CompoundActivityIC50 (µM)Reference
2,3-DAP Derivative AModerate25
2,3-DAP Derivative BHigh10

Materials Science Applications

In addition to medicinal applications, 2,3-DAP is utilized in materials science for developing functional polymers and chelating agents.

Chelating Polymers

Research has demonstrated that 2,3-DAP can be used to create chelating polymers that effectively remove heavy metals from aqueous solutions.

Case Study: Dialdehyde Starch Polymer

  • Synthesis : A Schiff base was formed by reacting dialdehyde starch with 2,3-DAP.
  • Performance : The resulting polymer showed a high adsorption capacity for heavy metals like Cu²⁺ and Cd²⁺ .

Environmental Remediation

The chelating properties of 2,3-DAP extend to environmental applications where it is used to remediate contaminated water sources.

Heavy Metal Removal

Studies have shown that polymers derived from 2,3-DAP can effectively bind heavy metals in polluted water bodies.

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Cu²⁺1001090
Cd²⁺1501590

Mechanism of Action

The mechanism of action of 2,3-diaminopyridine involves its interaction with molecular targets through its amino groups. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, in the synthesis of Schiff bases, it reacts with aldehydes or ketones to form imines, which can further participate in various biological and chemical processes .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Structural and Electronic Properties

The position of amino groups on the pyridine ring significantly impacts electronic properties and reactivity:

Compound Amino Group Positions Key Electronic Features
2,3-Diaminopyridine 2, 3 Forms charge-transfer complexes with chloranilic acid; distinct UV-Vis absorption peaks .
3,4-Diaminopyridine 3, 4 Higher basicity (pKa ~9.2) due to resonance stabilization; cationic form dominates at physiological pH .
2,6-Diaminopyridine 2, 6 Symmetrical structure; limited pharmacological data but used in polymer functionalization .

Key Insight: The 2,3-DAP isomer exhibits unique electronic spectra in pyranopterin derivatives, with absorbance peaks at 371–389 nm and emission at 420–423 nm, enabling differentiation from isomers .

Cyclization Reactions

  • 2,3-DAP: Reacts with N-arylmaleimides to form imidazopyridazines via aza-Michael addition, releasing succinimide as a byproduct. This pathway is distinct due to the exo-amino group at position 2 .
  • 3,4-DAP : Prefers nucleophilic aromatic substitution reactions; used in synthesizing benzimidazole derivatives for coordination chemistry .

Condensation Reactions

  • 2,3-DAP : Shows lower regioselectivity in condensations (e.g., with pyrazole-3-carboxylic acid chloride), yielding both carboxamide 5 and imidazo[4,5-b]pyridine 6 under varying conditions .
  • 2,6-DAP : Primarily used in starch functionalization for creating bioactive polymers .

Table 1: Reaction Yields and Products

Reaction Partner 2,3-DAP Product Yield Reference
Pyrazole-3-carboxylic acid 1H-Pyrazole-3-carboxamide 69%
N-Arylmaleimide Imidazopyridazine ~80%
Chloranilic acid Charge-transfer complex N/A

Ion Channel Modulation

  • 3,4-DAP : Potent potassium channel blocker; effective in Lambert-Eaton myasthenic syndrome (LEMS) with rapid internal action (IC50 ~1 µM) .
  • 2,3-DAP: Limited direct ion channel activity but used in bradykinin B1 receptor antagonists. SAR studies show cyclohexyl substitutions enhance receptor affinity 10-fold .

Stability and Degradation

  • 3,4-DAP : Degrades via hydrolysis under acidic conditions; stabilization requires pH >6 .
  • 2,3-DAP : Stable in benzene reflux conditions; degradation products include polymeric species under oxidative stress .

Biological Activity

2,3-Diaminopyridine (DAP) is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DAP, focusing on its pharmacological properties, structure-activity relationships, and recent research findings.

Pharmacological Activities

1. Antimicrobial Activity

DAP exhibits notable antimicrobial properties. Research has indicated that it can act against various pathogens, including bacteria and protozoa. For instance, studies have shown that certain DAP derivatives are effective against Plasmodium falciparum, the causative agent of malaria, with IC50 values as low as 0.04 μM . Additionally, DAP has demonstrated activity against Trypanosoma brucei, responsible for African sleeping sickness, with some derivatives achieving over 80% inhibition at specific concentrations .

2. Antitumor Activity

The compound has also been investigated for its anticancer potential. DAP derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HeLa cells. In vitro assays revealed varying degrees of cytotoxicity, with some compounds exhibiting significant inhibition of cell viability .

3. Bradykinin B1 Receptor Antagonism

Recent studies have explored DAP as a scaffold for developing non-peptide antagonists of the bradykinin B1 receptor. These antagonists have potential applications in treating pain and inflammatory conditions. The structural modifications on DAP have been shown to enhance binding affinity and selectivity towards the B1 receptor .

Structure-Activity Relationships (SAR)

A critical aspect of understanding DAP's biological activity lies in its structure-activity relationships. Modifications to the DAP structure can significantly influence its pharmacological properties:

  • Substitution Patterns : The introduction of various substituents on the pyridine ring can enhance or diminish biological activity. For example, brominated analogues of DAP have shown increased potency against T. brucei compared to non-brominated versions .
  • Hybrid Compounds : Combining DAP with other pharmacophores has yielded hybrid compounds with enhanced biological profiles. These hybrids often exhibit improved selectivity and potency against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of DAP:

  • Study on Antimalarial Activity : A series of DAP derivatives were synthesized and tested against P. falciparum. The study reported that certain derivatives not only inhibited parasite growth but also exhibited low cytotoxicity towards human cells, indicating a favorable therapeutic index .
  • Anticancer Screening : In a screening campaign involving various cancer cell lines, several DAP derivatives were identified as potent inhibitors of cell proliferation, leading to further investigation into their mechanisms of action and potential clinical applications .

Table 1: Biological Activity of Selected this compound Derivatives

Compound IDTarget PathogenIC50 (μM)Cell Line Tested% Viability
16aP. falciparum0.04HeLa35
16dT. brucei43HeLa32
Hybrid ABradykinin B1---

Table 2: Structure-Activity Relationships for DAP Derivatives

SubstituentEffect on ActivityReference
BromineIncreased potency against T. brucei
HydroxylEnhanced solubility and activity
Alkyl groupsVariable effects on cytotoxicity

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3-diaminopyridine, and how do their yields compare?

The primary synthesis involves bromination and nitration of 2-aminopyridine, followed by catalytic hydrogenation. Fox and Threlfall’s method achieves higher yields (~82%) compared to alternative routes like nitration of 2-amino-3-nitropyridine (~68%) . Key steps include strict temperature control during nitration (0–5°C) and hydrogenation under H₂/Pd-C at 50–60°C. Recrystallization in ethanol-water mixtures is critical for purity (>95%) .

Q. How should researchers handle solubility and stability challenges during experiments?

this compound is highly water-soluble (100 g/L at 20°C), enabling aqueous-phase reactions. However, it degrades under prolonged light exposure and elevated temperatures. Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or decomposition . For reactions requiring anhydrous conditions, use freshly dried solvents like THF or DMF .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively removes nitro intermediates. Recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals (melting point 114–116°C) . Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or NMR (δ 6.5–7.2 ppm for aromatic protons) .

Q. What are its primary applications in organic synthesis?

It serves as a nucleophilic building block for heterocycles (e.g., imidazo[4,5-b]pyridines) and coordination complexes. The amino groups enable Schiff base formation or metal chelation (e.g., Pt(II) anticancer agents like DH5) .

Advanced Research Questions

Q. How can spectroscopic methods resolve contradictions in reported melting points (110–116°C)?

Discrepancies arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and X-ray crystallography to confirm lattice structures. FTIR (N-H stretches at 3300–3400 cm⁻¹) and elemental analysis (%N: 38.5) validate purity .

Q. What mechanistic insights explain its role in charge-transfer complexes?

The electron-rich amino groups donate electrons to acceptors like chloranilic acid, forming π-π stacked complexes. UV-Vis spectroscopy (λmax ~500 nm) and Benesi-Hildebrand plots quantify association constants (e.g., 1.2 × 10³ M⁻¹ in methanol) .

Q. How does this compound enhance platinum-based anticancer agents?

In trans-(ammino)(this compound)dichloroplatinum(II) (DH5), the diamine ligand improves DNA adduct stability via H-bonding with guanine residues. Compare cytotoxicity using A2780 ovarian cancer cells (IC₅₀ DH5: 8.2 μM vs. cisplatin: 2.1 μM) .

Q. What strategies mitigate metabolic instability in diaminopyridine-derived drug candidates?

Replace the diaminopyridine core with alkylamino acid amides or cyclopropane-fused analogs to reduce oxidative deamination. Merck’s studies show improved bioavailability (AUC increased 3-fold) and reduced CYP450 metabolism .

Q. How do solvent polarities affect its reactivity in nucleophilic substitutions?

In polar aprotic solvents (DMF, DMSO), the amino groups exhibit enhanced nucleophilicity, accelerating SNAr reactions with aryl halides. Kinetic studies (GC-MS monitoring) show rate constants 5× higher in DMF vs. ethanol .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate physical data (e.g., melting points) using orthogonal techniques (DSC, XRD) .
  • Safety : Classified as acute toxicity Category 3 (oral LD₅₀: 320 mg/kg in rats). Use PPE and fume hoods; neutralize waste with 10% acetic acid .

Properties

IUPAC Name

pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYXNRREDYWPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051493
Record name 2,3-Diaminopyridine
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Molecular Weight

109.13 g/mol
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CAS No.

452-58-4
Record name 2,3-Diaminopyridine
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Record name 2,3-Diaminopyridine
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Record name 2,3-Diaminopyridine
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Record name 2,3-Diaminopyridine
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Record name Pyridine-2,3-diyldiamine
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Retrosynthesis Analysis

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